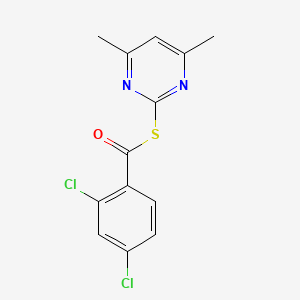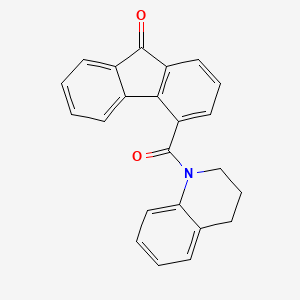
S-(4,6-dimethyl-2-pyrimidinyl) 2,4-dichlorobenzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis The synthesis of related pyrimidinyl compounds involves innovative routes and reactions, such as the reaction of hydrazide with potassium ethyl xanthate to produce 1,3,4-oxadiazole derivatives or the cyclization of thiosemicarbazide in the presence of Ni(NO3)2 for triazolo[1,5-a]pyrimidin-2-amines. These methods highlight the diverse synthetic strategies employed in creating pyrimidinyl-based compounds, underscoring the chemical versatility and reactivity of the pyrimidinyl moiety in various contexts (Mekuskiene et al., 1993), (Repich et al., 2017).
Molecular Structure Analysis Structural analyses of pyrimidinyl compounds, such as the detailed X-ray crystallography studies, reveal intricate details about their molecular geometry, demonstrating the critical role of hydrogen bonding and other intermolecular interactions in dictating the compounds' crystalline structures and properties. These studies provide insight into the spatial arrangement and electronic environment of pyrimidinyl derivatives, contributing to our understanding of their chemical behavior (Bhasin et al., 2013).
Chemical Reactions and Properties Pyrimidinyl compounds engage in a variety of chemical reactions, including alkylation, aminomethylation, and acylation, demonstrating their reactivity and potential for functionalization. The choice of reactants and conditions can selectively target different sites on the molecule, allowing for the synthesis of a wide range of derivatives with diverse properties and applications (Mekuskiene et al., 1993).
Physical Properties Analysis The physical properties of pyrimidinyl derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Studies on their crystalline structures reveal how these interactions contribute to the compounds' physical characteristics, providing essential information for their handling, processing, and application in various fields (Bhasin et al., 2013).
Chemical Properties Analysis The chemical properties of pyrimidinyl compounds, including their reactivity, stability, and interaction with other molecules, are determined by their molecular structure. The presence of functional groups and the electronic environment around the pyrimidinyl core influence their behavior in chemical reactions, highlighting the importance of structural analysis in understanding and predicting their chemical properties (Mekuskiene et al., 1993); (Repich et al., 2017).
Scientific Research Applications
Quadruply Hydrogen Bonded Dimers
Research on similar compounds like 2-Ureido-4[1H]-pyrimidinones, which have structural similarities to S-(4,6-dimethyl-2-pyrimidinyl) 2,4-dichlorobenzenecarbothioate, shows that they can form stable dimers through quadruple hydrogen bonding. This characteristic could be significant for molecular recognition and self-assembly processes in chemical and biological systems (Söntjens et al., 2000).
Strong Dimerization and Molecular Preorganization
Another study highlights the strong dimerization capacity of ureidopyrimidones, related to the pyrimidine structure in S-(4,6-dimethyl-2-pyrimidinyl) 2,4-dichlorobenzenecarbothioate. This property, combined with an intramolecular hydrogen bond, preorganizes these molecules for dimerization, suggesting potential applications in molecular design and supramolecular chemistry (Beijer et al., 1998).
Biological Activity Screening
A study on pyrimidine thiosulfonates, which shares a part of the molecular structure with S-(4,6-dimethyl-2-pyrimidinyl) 2,4-dichlorobenzenecarbothioate, shows potential biological applications. The screening indicated low toxicity and a wide range of biological actions, making them candidates for further experimental studies in pharmacology, particularly for anticancer research (Monka et al., 2020).
Nonlinear Optical (NLO) Properties
Research on thiopyrimidine derivatives indicates significant potential in nonlinear optics (NLO). The study of similar phenyl pyrimidine derivatives reveals that they have considerable NLO characteristics, suggesting applications in optoelectronics and high-tech applications (Hussain et al., 2020).
Hydrogen Bond Networks in Crystal Structures
Pyrimidinones, closely related to S-(4,6-dimethyl-2-pyrimidinyl) 2,4-dichlorobenzenecarbothioate, exhibit intricate networks of hydrogen bonds in their crystal structures. This understanding can inform the design of materials with desired properties, possibly including those with nonlinear optical potential (Muthuraman et al., 2000).
properties
IUPAC Name |
S-(4,6-dimethylpyrimidin-2-yl) 2,4-dichlorobenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2OS/c1-7-5-8(2)17-13(16-7)19-12(18)10-4-3-9(14)6-11(10)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSTTWQGAGWJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4,6-dimethylpyrimidin-2-yl) 2,4-dichlorobenzenecarbothioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)
![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)
![N-[2-(4-fluorophenyl)-2-(1-piperidinyl)ethyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559267.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)
![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)
![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)
![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5559322.png)
![1-{3-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-2-azepanone](/img/structure/B5559325.png)
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-methylpiperazine](/img/structure/B5559328.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5559332.png)
